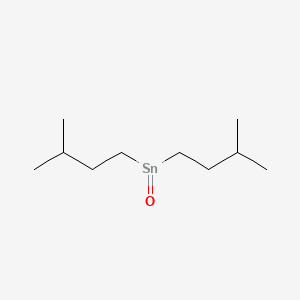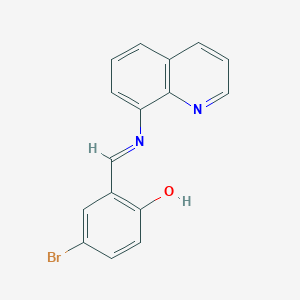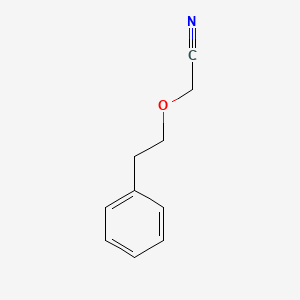
Stannane, diisopentyloxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, diisopentyloxo- is an organotin compound that has garnered interest in various fields of chemistry and industry Organotin compounds are known for their versatility and reactivity, making them valuable in numerous applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, diisopentyloxo- typically involves the reaction of diisopentyl alcohol with tin tetrachloride (SnCl4) under controlled conditions. The reaction proceeds via the formation of an intermediate tin alkoxide, which is then converted to the desired stannane compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of stannane, diisopentyloxo- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production also emphasizes safety measures to handle the potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, diisopentyloxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in organic synthesis.
Substitution: Stannane, diisopentyloxo- can undergo substitution reactions where the diisopentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce various organotin hydrides. Substitution reactions can result in a wide range of organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Stannane, diisopentyloxo- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Research has explored its potential as an antimicrobial agent due to the biocidal properties of organotin compounds.
Medicine: Investigations into its use in drug delivery systems and as a component in pharmaceuticals are ongoing.
Industry: It finds applications in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which stannane, diisopentyloxo- exerts its effects involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Triphenyltin hydride (Triphenylstannane): Similar to tributyltin hydride but with different reactivity and applications.
Stannylpotassium (Sn-K): A highly reactive organotin reagent used in stannylation reactions.
Uniqueness
Stannane, diisopentyloxo- is unique due to its specific diisopentyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and suitability for particular applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
63979-62-4 |
|---|---|
Molekularformel |
C10H22OSn |
Molekulargewicht |
276.99 g/mol |
IUPAC-Name |
bis(3-methylbutyl)-oxotin |
InChI |
InChI=1S/2C5H11.O.Sn/c2*1-4-5(2)3;;/h2*5H,1,4H2,2-3H3;; |
InChI-Schlüssel |
FDAGGJUMCHPKNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC[Sn](=O)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n,n'-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide](/img/structure/B11963651.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11963654.png)
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963655.png)

![2-[(3-fluoroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11963672.png)
![2,4-dibromo-6-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11963673.png)
![Pyrazino[2,3-b]phenazine, 2,3-diphenyl-](/img/structure/B11963678.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963691.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11963698.png)

![2-{(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11963717.png)

![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzoic acid](/img/structure/B11963723.png)

